molecular formula C9H7ClO2 B2616462 7-Chloro-4-methoxy-benzofuran CAS No. 1427393-29-0

7-Chloro-4-methoxy-benzofuran

Cat. No.: B2616462
CAS No.: 1427393-29-0
M. Wt: 182.6
InChI Key: AKIYIRSEFVCZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-methoxy-benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a chlorine atom at the 7th position and a methoxy group at the 4th position distinguishes it from other benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-benzofuran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-methoxy-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-4-methoxy-benzofuran has several scientific research applications, including:

Comparison with Similar Compounds

    7-Chloro-4-hydroxy-benzofuran: Differing by the presence of a hydroxyl group instead of a methoxy group.

    4-Methoxy-benzofuran: Lacking the chlorine atom at the 7th position.

    7-Chloro-benzofuran: Lacking the methoxy group at the 4th position.

Uniqueness: 7-Chloro-4-methoxy-benzofuran is unique due to the combined presence of both the chlorine atom and the methoxy group, which may contribute to its distinct chemical and biological properties. This combination can influence its reactivity, solubility, and potential interactions with biological targets .

Properties

IUPAC Name

7-chloro-4-methoxy-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIYIRSEFVCZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.